N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a triazole-based hydrazide derivative characterized by a complex molecular architecture. The compound features:
- A 4-phenyl-5-(4-methylphenyl)-1,2,4-triazole core substituted with a sulfanyl (-S-) linker. The methyl group on the 4-methylphenyl ring may influence electron-donating effects and steric interactions .
- An acetohydrazide backbone that enables conjugation with aromatic and heterocyclic groups, a common feature in bioactive molecules .
Properties
Molecular Formula |
C24H20BrN5O2S |
|---|---|
Molecular Weight |
522.4 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H20BrN5O2S/c1-16-7-9-17(10-8-16)23-28-29-24(30(23)20-5-3-2-4-6-20)33-15-22(32)27-26-14-18-13-19(25)11-12-21(18)31/h2-14,31H,15H2,1H3,(H,27,32)/b26-14+ |
InChI Key |
AMZKTYSIDMAMRA-VULFUBBASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=CC(=C4)Br)O |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process. The initial step often includes the bromination of a phenol derivative to introduce the bromine atom. This is followed by the formation of a hydrazide intermediate through the reaction of an appropriate acyl hydrazine with the brominated phenol. The final step involves the condensation of the hydrazide intermediate with a triazole derivative under specific conditions to yield the target compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The azomethine (C=N) bond can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenol derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of the triazole ring is particularly noteworthy, as triazoles are known for their antifungal and antibacterial activities. Studies have shown that derivatives of triazoles can inhibit the growth of various pathogens, making this compound a candidate for further exploration in antimicrobial drug development .
Anticancer Potential : The hydrazone derivatives have been studied for their anticancer properties. Compounds that contain both hydrazone and triazole functionalities have demonstrated cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways .
Materials Science
Coordination Chemistry : The ability of hydrazones to coordinate with metal ions has been well-documented. This property can be exploited to synthesize metal complexes that may exhibit enhanced catalytic or electronic properties. Such complexes are being investigated for applications in sensors and electronic devices .
Polymer Chemistry : The compound can serve as a building block in polymer synthesis. Its functional groups allow for the formation of cross-linked networks, which can be utilized in creating novel materials with specific mechanical properties .
Agricultural Applications
Pesticidal Activity : Preliminary studies suggest that compounds similar to N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide may possess pesticidal properties. The incorporation of the triazole moiety is particularly relevant as many fungicides are based on triazole structures . Further research could validate its efficacy against agricultural pests.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry investigated various hydrazone derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In an experimental study on the cytotoxic effects of triazole-containing hydrazones, researchers found that one derivative induced apoptosis in human breast cancer cells (MCF-7) through mitochondrial pathways. This highlights the potential for developing new anticancer agents based on this chemical scaffold .
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the triazole and hydrazide groups allows for strong binding interactions, while the brominated phenol moiety can participate in additional interactions, such as hydrogen bonding or halogen bonding.
Comparison with Similar Compounds
Key Observations:
Halogen Effects :
- Bromine in the target compound and 11h increases molecular weight and lipophilicity compared to fluorine-substituted analogs (e.g., ZE-4c, ). Fluorine, being smaller and more electronegative, may improve bioavailability in related compounds .
- Dual halogenation (e.g., Br and F in ) could balance electronic and steric effects for optimized binding.
Triazole Core Variations: 1,2,4-Triazole (target) vs. 1,2,3-triazole (11h): The 1,2,4-triazole system is more thermally stable and commonly used in drug design . Substituents on the triazole (e.g., 4-methylphenyl in the target vs. pyridine in ZE-4c) modulate electron density.
Hydrazide Modifications :
- The acetohydrazide backbone in the target contrasts with benzohydrazide in . Acetohydrazides generally exhibit greater conformational flexibility, which may influence binding to biological targets.
Biological Activity
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound combines various functional groups, including bromophenyl, hydroxyphenyl, triazole, and sulfanyl moieties, which contribute to its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a bromine atom that enhances its reactivity and bioactivity compared to analogs with different halogens. The presence of the triazole ring is significant due to its established pharmacological properties.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Metal Ion Complexation : The compound can form stable complexes with metal ions, which may enhance its biological efficacy.
- Enzyme Interaction : It may act as an inhibitor or modulator of specific enzymes involved in various metabolic pathways.
- Cellular Disruption : The compound can interfere with cellular processes, potentially leading to apoptosis in cancer cells.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that derivatives of triazole compounds possess potent antibacterial effects against a range of pathogens, including Gram-positive and Gram-negative bacteria .
| Compound | Activity | Reference |
|---|---|---|
| Triazole Derivative A | Moderate against E. coli | |
| Triazole Derivative B | Strong against S. aureus |
Anticancer Activity
The compound's structure suggests potential anticancer properties. Triazole derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis through various pathways:
- Cell Line Studies : Specific derivatives have shown cytotoxic effects on leukemia cell lines with IC50 values in the low micromolar range .
Antioxidant Activity
The antioxidant potential of this compound may contribute to its therapeutic effects by reducing oxidative stress in cells. Studies indicate that related compounds can scavenge free radicals effectively.
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of synthesized hydrazide derivatives against common pathogens. The results indicated that certain derivatives displayed comparable efficacy to standard antibiotics like ampicillin .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxicity of the compound on various cancer cell lines, revealing significant growth inhibition and apoptosis induction in treated cells compared to untreated controls .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction progress be monitored?
- Answer : The compound can be synthesized via hydrazide formation through refluxing intermediates in absolute ethanol, similar to methods used for analogous triazole derivatives. For example, hydrazine hydrate is added to a sulfanyl-acetate precursor under reflux (4 hours), with reaction progress monitored via TLC (chloroform:methanol, 7:3 ratio) . Stoichiometric control (e.g., 1.2 eq hydrazine) ensures complete conversion, and ice-water quenching precipitates the product.
Q. What spectroscopic techniques are critical for confirming the molecular structure?
- Answer : A combination of / NMR (for hydrazone and triazole protons), FT-IR (C=N, S–C stretches), and high-resolution mass spectrometry (HRMS) is essential. X-ray crystallography provides definitive confirmation: triclinic crystal systems (space group P1) with lattice parameters (e.g., a = 7.3664 Å, α = 71.976°) are typical for related hydrazone derivatives .
Q. How can purity and stability of the hydrazone moiety be assessed during synthesis?
- Answer : Purity is validated via melting point analysis and HPLC. Hydrazone stability under acidic/alkaline conditions can be tested using pH-varied DMSO/water mixtures, monitored by UV-Vis spectroscopy (λ~300–400 nm for conjugated systems) .
Advanced Research Questions
Q. How can Bayesian optimization improve reaction yields for complex triazole-sulfanyl intermediates?
- Answer : Bayesian algorithms efficiently explore multidimensional parameter spaces (e.g., temperature, solvent ratio, catalyst loading) with minimal experiments. For triazole-thioether formation, a Design of Experiments (DoE) approach optimizes variables like reaction time (4–8 hours) and equivalents of sulfanylating agents, reducing trial-and-error cycles .
Q. What strategies resolve contradictions between spectral data and crystallographic results?
- Answer : Discrepancies (e.g., tautomeric forms in NMR vs. X-ray structures) require complementary techniques:
- Dynamic NMR to assess tautomerization rates in solution.
- DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental bond lengths/angles .
- Variable-temperature XRD to detect conformational flexibility .
Q. How can molecular docking predict biological activity against platelet aggregation targets?
- Answer : Dock the compound into collagen or ADP receptor binding sites (e.g., P2Y12) using AutoDock Vina. Validate poses with MM-GBSA binding energy calculations. Compare inhibitory IC50 values (e.g., 10–50 µM range) with structurally similar triazole derivatives showing antiplatelet activity .
Q. What crystallographic challenges arise during refinement of this compound, and how are they addressed?
- Answer : Twinning or disorder in the triazole-phenyl group complicates refinement. SHELXL’s TWIN/BASF commands model twinning, while PART instructions partition disordered atoms. High-resolution data (<1.0 Å) and Hirshfeld surface analysis improve electron density maps .
Q. How do substituents on the triazole ring influence thermodynamic stability?
- Answer : Electron-withdrawing groups (e.g., 4-methylphenyl) enhance stability via resonance and steric hindrance. Differential scanning calorimetry (DSC) measures melting points, while computational studies (NBO analysis) quantify hyperconjugative interactions stabilizing the triazole-thioether motif .
Methodological Notes
- Crystallography : Use SHELX suite for structure solution (SHELXD) and refinement (SHELXL). Multi-scan absorption corrections (SADABS) are critical for accurate intensity data .
- Spectral Validation : Compare experimental IR/NMR with computed spectra (Gaussian 09) to confirm absence of polymorphic impurities .
- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere for hydrazone stability) and crystallographic parameters (CCDC deposition) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
